3-Bromo-1,1,5-trimethylcyclohexane
Description
Significance of Cyclohexane (B81311) Derivatives in Organic Synthesis and Stereochemistry
Cyclohexane and its derivatives are fundamental scaffolds in organic chemistry, serving as crucial building blocks for a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials. washington.educhemedx.org The cyclohexane ring, with its characteristic chair and boat conformations, provides a classic model for understanding stereochemical principles. echemi.comacs.org The orientation of substituents as either axial or equatorial significantly influences the molecule's stability and reactivity. reddit.comnih.gov For instance, in monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions. nih.govyoutube.com This conformational preference is a key factor in controlling the stereochemical outcome of reactions.
The defined three-dimensional structure of cyclohexane derivatives allows for precise control over the spatial arrangement of functional groups, which is critical in the synthesis of complex target molecules like steroids and certain polymers. washington.edu
Contextualizing Brominated Cyclohexanes within Alkyl Halide Chemistry
Brominated cyclohexanes are a subclass of alkyl halides, compounds containing a halogen atom bonded to a saturated carbon atom. quora.com Alkyl halides are versatile reagents in organic synthesis, primarily acting as electrophiles in substitution and elimination reactions. The carbon-bromine bond is weaker and more polarizable than a carbon-hydrogen bond, making the bromine atom a good leaving group in nucleophilic substitution reactions.
The reaction of cyclohexane with bromine, typically initiated by UV light or heat, proceeds via a free-radical substitution mechanism to form bromocyclohexane. echemi.comquora.comacs.org In contrast, cyclohexene, an unsaturated analog, readily undergoes an addition reaction with bromine, breaking the double bond. washington.educhemedx.org This difference in reactivity highlights the fundamental principles of alkane versus alkene chemistry. Brominated cyclohexanes, as secondary or tertiary alkyl halides, can undergo both SN1/SN2 and E1/E2 type reactions depending on the substrate structure, nucleophile/base strength, and reaction conditions.
Overview of Research Directions for Substituted Cyclohexanes
Current research on substituted cyclohexanes continues to explore several key areas. One major focus is the development of new synthetic methodologies to introduce a variety of functional groups onto the cyclohexane ring with high regio- and stereoselectivity. chemedx.org Furthermore, the conformational analysis of polysubstituted cyclohexanes remains an active area of investigation, with researchers employing computational and spectroscopic techniques to understand the subtle interplay of steric and electronic effects that govern conformational preferences. chemedx.orgnih.gov There is also significant interest in the application of substituted cyclohexanes as chiral auxiliaries and as key intermediates in the total synthesis of natural products and medicinally important compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,1,5-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIKVKDKYUBKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Bromo 1,1,5 Trimethylcyclohexane
Direct Bromination Approaches
Direct bromination methods provide potential pathways to 3-Bromo-1,1,5-trimethylcyclohexane, primarily through the functionalization of a suitable trimethylcyclohexane or trimethylcyclohexene precursor. These approaches are broadly categorized into radical halogenation and electrophilic addition reactions.
Radical Halogenation of Trimethylcyclohexane Precursors
The synthesis of this compound can be approached through the radical halogenation of a 1,1,5-trimethylcyclohexane precursor. This method involves the substitution of a hydrogen atom on the cyclohexane (B81311) ring with a bromine atom via a free-radical chain reaction. ucalgary.ca
Radical halogenation is typically initiated by the input of energy, often in the form of ultraviolet (UV) light or heat. ucalgary.cacognitoedu.org This energy induces the homolytic cleavage of the relatively weak bromine-bromine bond, generating two highly reactive bromine radicals (Br•). libretexts.orgpurdue.edu This initiation step begins a self-propagating chain reaction.
The mechanism proceeds through the following steps:
Initiation: A molecule of bromine absorbs energy (hν) to break apart into two bromine radicals.
Br₂ + hν → 2 Br• libretexts.org
Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the 1,1,5-trimethylcyclohexane (R-H), forming a trimethylcyclohexyl radical (R•) and hydrogen bromide (HBr). Subsequently, the alkyl radical reacts with another molecule of bromine (Br₂) to yield the desired brominated product (R-Br) and a new bromine radical, which continues the chain. ucalgary.cacognitoedu.org
Br• + R-H → HBr + R•
R• + Br₂ → R-Br + Br•
Termination: The chain reaction concludes when any two radical species combine, forming a stable, non-radical product. These steps are statistically less likely to occur than propagation due to the low concentration of radicals at any given moment. ucalgary.ca
Br• + Br• → Br₂
R• + Br• → R-Br
R• + R• → R-R
A critical factor in radical halogenation is regioselectivity, which refers to the preference for reaction at a particular position in a molecule. chemistrysteps.com The rate-determining step of radical halogenation is the initial hydrogen abstraction by the halogen radical. chemistrysteps.com The stability of the resulting alkyl radical intermediate dictates the major product. The order of stability for free radicals is tertiary > secondary > primary, analogous to carbocation stability. ucalgary.cachemistrysteps.com
Bromination is known to be highly selective compared to chlorination. youtube.commasterorganicchemistry.com The bromine radical is less reactive and therefore more discerning, preferentially abstracting the hydrogen that leads to the most stable radical intermediate. masterorganicchemistry.comyoutube.com In the 1,1,5-trimethylcyclohexane precursor, there are primary, secondary, and a tertiary hydrogen at the C5 position. Due to the high selectivity of bromination, the reaction would overwhelmingly favor the abstraction of the tertiary hydrogen at C5, leading to the formation of 5-bromo-1,1,5-trimethylcyclohexane as the major product, not the desired 3-bromo isomer. The synthesis of this compound via this method is therefore challenging, as it would be a minor product in a mixture of isomers. chemistrysteps.comchegg.com
| Type of C-H Bond | Relative Rate of Abstraction (Approx.) | Resulting Radical Stability |
|---|---|---|
| Primary (1°) | 1 | Least Stable |
| Secondary (2°) | 82 | More Stable |
| Tertiary (3°) | 1640 | Most Stable |
This table illustrates the strong preference for bromination at more substituted carbon atoms, based on generalized relative rate data.
Assuming a small amount of this compound is formed, the reaction introduces a new chiral center at the C3 position. The starting material, 1,1,5-trimethylcyclohexane, already possesses a stereocenter at C5. The abstraction of a hydrogen atom from C3 creates a planar, sp²-hybridized radical intermediate. youtube.com The subsequent attack by a Br₂ molecule can occur from either face of this planar radical (i.e., leading to axial or equatorial substitution on the cyclohexane ring). This results in the formation of a mixture of diastereomers. The ratio of these diastereomers is influenced by steric factors, including the orientation of the existing methyl groups, which can hinder the approach of the bromine molecule to one face of the radical over the other. acs.org
Electrophilic Addition of Hydrogen Bromide to Trimethylcyclohexene Isomers
An alternative strategy involves the electrophilic addition of hydrogen bromide (HBr) to a trimethylcyclohexene precursor. The success of this method hinges on the selection of an appropriate isomer of trimethylcyclohexene that will yield the desired 3-bromo product upon reaction with HBr. A plausible precursor for this reaction is 1,1,5-trimethylcyclohex-2-ene or 1,1,5-trimethylcyclohex-3-ene.
The regiochemical outcome of the addition of HBr to an unsymmetrical alkene is governed by the reaction conditions, which dictate whether the mechanism is ionic (electrophilic addition) or radical. masterorganicchemistry.com
Markovnikov Addition: In the absence of peroxides, the addition of HBr to an alkene follows an electrophilic addition mechanism. youtube.com The π electrons of the alkene's double bond act as a nucleophile, attacking the electrophilic hydrogen of HBr. libretexts.orgchemguide.co.uk This forms a carbocation intermediate and a bromide ion. The reaction proceeds via the most stable available carbocation. ucalgary.ca The bromide ion then attacks the carbocation to form the final product. This is known as Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond with the greater number of hydrogen substituents. ucalgary.caleah4sci.com
For a precursor like 1,1,5-trimethylcyclohex-2-ene, HBr addition could form two different secondary carbocations (at C2 or C3). This would likely result in a mixture of 2-bromo- and this compound, making it a non-selective method for the desired product. masterorganicchemistry.com
Anti-Markovnikov Addition: When the addition of HBr is carried out in the presence of peroxides (ROOR), the reaction proceeds through a free-radical chain mechanism, leading to anti-Markovnikov regioselectivity. libretexts.orglibretexts.org The peroxide initiates the formation of a bromine radical, which then adds to the alkene. The bromine radical adds to the double bond in a way that produces the most stable carbon radical intermediate. libretexts.org
For the synthesis of this compound from 1,1,5-trimethylcyclohex-2-ene, the anti-Markovnikov pathway is more promising:
Initiation: Peroxides generate radicals that abstract a hydrogen from HBr, producing a bromine radical (Br•).
Propagation Step 1: The Br• adds to the double bond. Adding to C3 would generate a secondary radical at C2. Adding to C2 would generate a secondary radical at C3. The relative stability of these two secondary radicals would determine the major pathway.
Propagation Step 2: The resulting alkyl radical abstracts a hydrogen atom from an HBr molecule, forming the bromoalkane product and a new bromine radical to continue the chain. libretexts.org
This radical addition pathway provides a method to reverse the regioselectivity compared to the standard electrophilic addition, potentially favoring the formation of this compound where the bromine adds to the less substituted carbon of the original double bond. libretexts.org
| Reaction Condition | Mechanism | Key Intermediate | Regioselectivity | Potential Major Product(s) |
|---|---|---|---|---|
| HBr only | Electrophilic Addition | Carbocation | Markovnikov (often mixed) | Mixture of 2-bromo- and 3-bromo- (B131339) isomers |
| HBr, ROOR (peroxides) | Free-Radical Addition | Carbon Radical | Anti-Markovnikov | This compound |
Carbocation Rearrangements in Cyclohexenyl Systems
The synthesis involving cyclohexenyl systems leverages the reactivity of alkenes toward electrophilic addition. The addition of hydrogen bromide (HBr) to a strategically chosen trimethylcyclohexene precursor can, in principle, yield the target compound. However, the reaction is governed by the formation of carbocation intermediates, which are prone to rearrangement. libretexts.org
The process begins with the protonation of the alkene's double bond by HBr, following Markovnikov's rule to form the most stable possible carbocation. This intermediate is not necessarily static; if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, this rearrangement will likely occur before the bromide ion attacks. libretexts.orgpharmaguideline.com Such rearrangements are common phenomena in organic reactions and are driven by the quest for greater stability, moving from a less stable state to a more stable one. libretexts.orgpharmaguideline.com For instance, the formation of a secondary carbocation adjacent to a tertiary or quaternary carbon can trigger a shift to form a more stable tertiary carbocation. pharmaguideline.comyoutube.com The final step is the nucleophilic attack by the bromide ion on the rearranged carbocation to form the alkyl bromide product. The potential for a mixture of rearranged and unrearranged products makes this route complex, often yielding isomeric mixtures. pharmaguideline.com
Indirect Synthesis via Functional Group Interconversion
A more controlled and common approach to synthesizing alkyl halides is through the conversion of other functional groups, a process known as functional group interconversion. This avoids the potential for complex rearrangements inherent in alkene additions.
The most direct and widely used method for preparing this compound is the nucleophilic substitution of the hydroxyl group in the corresponding alcohol, 1,1,5-trimethylcyclohexan-3-ol. This precursor is a secondary alcohol, which allows for the reaction to proceed via either an Sₙ1 or Sₙ2 pathway, depending on the chosen reagents and reaction conditions. libretexts.orglibretexts.org
Several standard reagents are available to effect the transformation of an alcohol to an alkyl bromide. The choice of reagent can influence the reaction mechanism and the stereochemical outcome. libretexts.orgcommonorganicchemistry.com
Common methods include treatment with concentrated hydrobromic acid (HBr), often generated in situ from sodium or potassium bromide and concentrated sulfuric acid. libretexts.orgchemguide.co.uk Alternatively, phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols to the corresponding bromides. libretexts.orgcommonorganicchemistry.com Thionyl bromide (SOBr₂) can also be employed for this conversion. commonorganicchemistry.com The reaction with PBr₃ typically proceeds under milder conditions than those requiring strong acids. libretexts.org
| Reagent/Condition | Typical Mechanism | Notes |
| HBr / H₂SO₄ | Sₙ1 | Uses a strong acid; carbocation intermediate is formed, potential for rearrangements. libretexts.orglibretexts.org |
| PBr₃ (Phosphorus tribromide) | Sₙ2 | Generally preferred for 1° and 2° alcohols to avoid rearrangements; results in inversion of stereochemistry. libretexts.orgcommonorganicchemistry.com |
| SOBr₂ (Thionyl Bromide) | Sₙ2 | Similar to PBr₃, proceeds with inversion of stereochemistry. libretexts.orgcommonorganicchemistry.com |
| PPh₃ / CBr₄ (Appel Reaction) | Sₙ2 | A mild method that results in the inversion of stereochemistry. commonorganicchemistry.com |
The conversion of 1,1,5-trimethylcyclohexan-3-ol, a secondary alcohol, to its bromide derivative can occur through two distinct nucleophilic substitution mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.commedlifemastery.com
The Sₙ1 reaction is a two-step process. medlifemastery.com The first and rate-determining step is the loss of the leaving group (after protonation of the hydroxyl group to form water, a good leaving group) to generate a carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by a rapid attack of the bromide nucleophile on the carbocation. masterorganicchemistry.com This pathway is favored by polar protic solvents and is susceptible to carbocation rearrangements if a more stable carbocation can be formed. medlifemastery.comyoutube.com Given that the initial carbocation would be secondary, a hydride shift to form a more stable tertiary carbocation is a possibility, potentially leading to isomeric byproducts.
The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. medlifemastery.comyoutube.com This "backside attack" results in an inversion of stereochemistry at the reaction center. libretexts.org The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. medlifemastery.com This pathway is favored by strong nucleophiles and polar aprotic solvents and is highly sensitive to steric hindrance around the reaction site. youtube.comlibretexts.org Reagents like PBr₃ typically favor the Sₙ2 mechanism for secondary alcohols. libretexts.orgcommonorganicchemistry.com
Steric hindrance is a critical factor that dictates the feasibility and rate of Sₙ2 reactions. libretexts.orgacs.org In an Sₙ2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (backside attack). chemistrysteps.com For substituted cyclohexanes, the presence of bulky groups can physically block this approach, significantly slowing down or even preventing the reaction. libretexts.orgpearson.com
In the case of 1,1,5-trimethylcyclohexan-3-ol, the substrate for the synthesis of this compound, the cyclohexane ring contains three methyl groups. The gem-dimethyl group at the C1 position, in particular, contributes significantly to the steric bulk of the molecule. This steric congestion can impede the incoming bromide nucleophile's access to the C3 carbon, making an Sₙ2 reaction less favorable than on a less substituted cyclohexane ring. libretexts.orgquora.com The accessibility of the antibonding orbital of the carbon-leaving group bond, which the nucleophile attacks, is hindered when bulky groups are present. chemistrysteps.com Therefore, reaction conditions that favor an Sₙ1 mechanism might be more effective, despite the inherent risk of rearrangement.
This compound could also potentially be synthesized from other halogenated or pseudohalogenated derivatives of 1,1,5-trimethylcyclohexane. For instance, a Finkelstein-type reaction could be employed, where a different halide, such as a chloride or iodide, is displaced by a bromide ion. This is an equilibrium process, and reaction conditions (like the choice of solvent and counter-ion) are chosen to drive the reaction toward the desired product.
Alternatively, the hydroxyl group of 1,1,5-trimethylcyclohexan-3-ol can be converted into a better leaving group than water, such as a tosylate or mesylate. libretexts.org These sulfonate esters are excellent leaving groups. Subsequent reaction with a bromide source, such as sodium bromide in a suitable solvent, would proceed via an Sₙ2 mechanism to yield this compound with inversion of configuration. This two-step procedure often provides a cleaner reaction with higher yields compared to the direct conversion of the alcohol, as it avoids the harsh acidic conditions that can promote side reactions like elimination and rearrangement. libretexts.org
Synthesis of this compound: A Review of Methodologies
The synthesis of halogenated cyclohexanes is a cornerstone of organic chemistry, providing versatile intermediates for the construction of complex molecules. Among these, this compound presents a unique synthetic challenge due to the potential for multiple stereoisomers and the need for regioselective bromination. This article delves into the synthetic methodologies and strategies for preparing this specific compound, with a focus on chemo- and stereoselective pathways.
Stereochemistry and Conformational Analysis
Chirality and Stereoisomerism in 3-Bromo-1,1,5-trimethylcyclohexane
The stereochemistry of this compound is a critical aspect of its molecular identity, giving rise to various stereoisomers with distinct spatial arrangements of atoms.
This compound possesses two stereogenic centers, which are carbon atoms bonded to four different groups. These are located at the C3 and C5 positions of the cyclohexane (B81311) ring. The C3 carbon is bonded to a bromine atom, a hydrogen atom, and two different carbon pathways within the ring. Similarly, the C5 carbon is bonded to a methyl group, a hydrogen atom, and two different carbon pathways within the ring. The C1 carbon, bearing two methyl groups, is not a stereogenic center.
The nomenclature for each stereogenic center is determined by the Cahn-Ingold-Prelog (CIP) priority rules, assigning an (R) or (S) configuration based on the spatial arrangement of the substituents. The priority of the groups attached to C3 is Br > C4 > C2 > H, and for C5 it is C6 > C4 > CH3 > H. The absolute configuration of each stereoisomer is designated by specifying the configuration at both C3 and C5 (e.g., (3R,5S)-3-Bromo-1,1,5-trimethylcyclohexane).
With two stereogenic centers, a maximum of 2^n = 2^2 = 4 stereoisomers are possible for this compound. These stereoisomers exist as two pairs of enantiomers. The possible combinations of configurations are (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5R) and (3S,5S) isomers are enantiomers of each other, as are the (3R,5S) and (3S,5R) isomers. These pairs of non-superimposable mirror images are also diastereomers of the other pair.
| Stereoisomer | Configuration at C3 | Configuration at C5 | Relationship |
| 1 | R | R | Enantiomer of 2, Diastereomer of 3 & 4 |
| 2 | S | S | Enantiomer of 1, Diastereomer of 3 & 4 |
| 3 | R | S | Enantiomer of 4, Diastereomer of 1 & 2 |
| 4 | S | R | Enantiomer of 3, Diastereomer of 1 & 2 |
This table illustrates the possible stereoisomers of this compound.
Cis-trans isomerism in substituted cyclohexanes describes the relative orientation of substituents with respect to the plane of the ring. libretexts.org In a trisubstituted cyclohexane like this compound, the relationship between pairs of substituents can be described as cis (on the same side) or trans (on opposite sides). libretexts.orgstackexchange.com
For instance, in one stereoisomer, the bromine at C3 and the methyl group at C5 could be cis to each other, meaning they are both pointing to the same face of the cyclohexane ring. In another isomer, they could be trans, pointing to opposite faces. libretexts.org The gem-dimethyl group at C1 does not participate in cis-trans isomerism relative to a single plane. However, the spatial relationship of the C3-bromo group and the C5-methyl group defines the cis or trans nature of the diastereomers. For example, the (3R,5S) and (3S,5R) pair would be considered cis-isomers, while the (3R,5R) and (3S,5S) pair would be trans-isomers.
Cyclohexane Ring Conformations
The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angle and torsional strain.
The chair conformation is the most stable arrangement for a cyclohexane ring. In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5 degrees. The cyclohexane ring can undergo a process called "ring flip" or "chair interconversion," where one chair conformation converts into another. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. mvpsvktcollege.ac.in
In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky substituents due to the avoidance of 1,3-diaxial interactions. These are steric repulsions between an axial substituent and the axial hydrogen atoms (or other substituents) on the same side of the ring at the C3 and C5 positions relative to the substituent. quora.com
In the case of this compound, the conformational preference will depend on the specific stereoisomer.
Bromine Atom: The bromine atom is a relatively large substituent and will have a strong preference for the equatorial position to minimize 1,3-diaxial strain.
Methyl Groups: The methyl groups also prefer the equatorial position. The gem-dimethyl groups at C1 will have one methyl group that can be axial and one that can be equatorial in a given chair conformation. The methyl group at C5 will also favor the equatorial position.
Conformational Isomerism and Energy Barriers
The cyclohexane ring, a ubiquitous structural motif in organic chemistry, is not a planar hexagon. To alleviate angle and torsional strain, it adopts a variety of non-planar conformations. The most stable of these is the chair conformation, which has an energy barrier of approximately 10-12.1 kcal/mol for interconversion to another chair form, a process known as ring flipping. masterorganicchemistry.comutexas.edupharmaguideline.comyoutube.com This rapid interconversion at room temperature means that for an unsubstituted cyclohexane, the two chair forms are indistinguishable. masterorganicchemistry.com However, when substituents are present, as in this compound, the two chair conformers resulting from a ring flip are no longer energetically equivalent. libretexts.orglibretexts.org
During a ring flip, all axial bonds become equatorial and vice versa. masterorganicchemistry.com This process is crucial for understanding the stability of substituted cyclohexanes because substituents in axial positions experience greater steric hindrance than those in equatorial positions. fiveable.me The energy barrier for this interconversion is significant enough that at lower temperatures, the process can be "frozen out," allowing for the observation of individual conformers. utexas.edu
Steric Interactions and Conformational Stability
The stability of a particular chair conformation of a substituted cyclohexane is primarily determined by steric interactions, particularly the unfavorable interactions between axial substituents and other axial atoms on the same side of the ring. libretexts.orglumenlearning.com As a general principle, chair conformations are more stable than other possible conformations like the boat or twist-boat. utexas.edulumenlearning.comlibretexts.org Consequently, the conformer that minimizes these steric repulsions will be the most stable and therefore the most populated at equilibrium. libretexts.org
1,3-Diaxial Interactions and Strain in Trimethylcyclohexane Skeletons
A key factor governing the conformational preference of substituted cyclohexanes is the presence of 1,3-diaxial interactions. These are steric repulsions that occur between an axial substituent and the axial hydrogen atoms (or other substituents) located on the third carbon atom relative to it (i.e., at the C-3 and C-5 positions). libretexts.orglibretexts.orglumenlearning.com These interactions are a direct result of the parallel orientation of axial bonds on the same face of the cyclohexane ring. libretexts.orglibretexts.org
In the context of a trimethylcyclohexane skeleton, such as that in this compound, the presence of axial methyl groups leads to significant steric strain. libretexts.orgyoutube.com For instance, in an axial methylcyclohexane, the methyl group experiences steric crowding from the two axial hydrogens on the same side of the ring. libretexts.orglibretexts.org This is energetically unfavorable. The magnitude of this strain is comparable to the gauche interaction in butane. libretexts.org
For cis-1,3-disubstituted cyclohexanes, one conformer can have both substituents in equatorial positions, thus avoiding 1,3-diaxial interactions, while the other conformer would have both in axial positions, leading to significant strain. libretexts.orgyoutube.com In contrast, trans-1,3-disubstituted cyclohexanes will always have one substituent in an axial position and the other in an equatorial position in either chair conformation. libretexts.orgyoutube.com In the specific case of cis,cis-1,3,5-trimethylcyclohexane, one chair form has all three methyl groups in equatorial positions, which is highly favored over the other chair form where all three methyl groups are axial and interact with each other on the same side of the ring. pharmacy180.comquora.com
Conformational Free Energy of Bromo and Methyl Substituents
The preference for a substituent to occupy the equatorial position can be quantified by its conformational free energy, also known as the A-value. The A-value represents the energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. msu.eduresearchgate.net A larger A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position. pharmacy180.com
The methyl group (–CH₃) has a well-established A-value of approximately 1.74 kcal/mol (or 7.6 kJ/mol). masterorganicchemistry.comlibretexts.orglibretexts.org This means that in methylcyclohexane, the equatorial conformer is about 1.74 kcal/mol more stable than the axial conformer, leading to a population distribution of approximately 95% equatorial to 5% axial at room temperature. masterorganicchemistry.comyoutube.com
For the bromo (–Br) substituent, the conformational free energy is lower, around 0.6 kcal/mol. msu.edu This indicates that while the bromo group also prefers the equatorial position, the energy penalty for it being axial is less severe compared to a methyl group. The smaller steric demand of the bromo group compared to the methyl group is the primary reason for this difference.
| Substituent | Conformational Free Energy (A-value) (kcal/mol) |
| -CH₃ | 1.74 masterorganicchemistry.commsu.edu |
| -Br | 0.6 msu.edu |
This table presents the A-values, which represent the energy difference between the axial and equatorial conformations of monosubstituted cyclohexanes.
Impact of Substitution Pattern on Ring Flipping Equilibria
In polysubstituted cyclohexanes like this compound, the most stable chair conformation is the one that places the maximum number of bulky groups in the equatorial position. libretexts.orgyoutube.com When different substituents are present, the group with the larger A-value will have a stronger preference for the equatorial position. libretexts.orgyoutube.com
The relative positioning of the substituents (cis/trans isomerism) is critical in determining the conformational equilibrium. For example:
In a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial. libretexts.org
In a trans-1,2-disubstituted cyclohexane, both substituents can be equatorial, which is generally the more stable conformation. libretexts.org
Conversely, for cis-1,3-disubstituted cyclohexanes, the diequatorial conformation is possible, while the trans-1,3 isomer must have one axial and one equatorial substituent. libretexts.orglibretexts.org
The pattern for 1,4-disubstitution is similar to that of 1,2-disubstitution. libretexts.org
For 1,1-disubstituted cyclohexanes, one substituent is necessarily axial and the other equatorial. libretexts.org In the case of this compound, the gem-dimethyl group at the C1 position means one methyl group is axial and the other is equatorial. The conformational analysis then depends on the stereochemistry at the C3 and C5 positions. The most stable conformer will be the one that minimizes the total steric strain arising from the 1,3-diaxial interactions of all the substituents. Given that the methyl group is sterically bulkier than the bromo group, the conformation where the C5-methyl group is equatorial will be strongly favored. libretexts.org
Reaction Mechanisms and Reactivity Studies
Elimination Reactions
In addition to substitution, 3-Bromo-1,1,5-trimethylcyclohexane can undergo elimination reactions, where the bromine atom and a hydrogen atom from an adjacent carbon are removed to form an alkene. The two main elimination pathways are E1 and E2.
The E1 (Elimination Unimolecular) reaction proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org Following the formation of the carbocation, a weak base (often the solvent) removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond. libretexts.org
Because the E1 reaction shares a common intermediate with the SN1 reaction, they are often competing processes. libretexts.org The reaction of this compound under E1 conditions can lead to a mixture of trimethylcyclohexene isomers. The regioselectivity of the E1 reaction is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.org Thus, elimination would be expected to favor the formation of 1,3,5-trimethylcyclohex-1-ene and 1,5,5-trimethylcyclohex-1-ene over less substituted isomers.
The E2 (Elimination Bimolecular) reaction is a concerted process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. libretexts.org This mechanism has a strict stereoelectronic requirement: the hydrogen atom being removed and the leaving group must be in an anti-periplanar arrangement. masterorganicchemistry.comucalgary.ca This means they must lie in the same plane and be on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. masterorganicchemistry.comucalgary.ca
In cyclohexane (B81311) systems, this anti-periplanar requirement means that both the hydrogen and the leaving group must be in axial positions for the E2 reaction to occur. libretexts.orglibretexts.org For this compound, the molecule must adopt a chair conformation where the bromine atom at C3 is in an axial position. The base can then abstract an axial proton from either C2 or C4. The availability of axial protons on the adjacent carbons will determine the possible elimination products. The rigid conformational requirements of the E2 reaction can sometimes lead to the formation of the less stable alkene (Hofmann product) if the anti-periplanar arrangement for the formation of the Zaitsev product cannot be achieved. libretexts.org The rate of E2 reactions can be significantly affected by the stability of the chair conformation required for the anti-periplanar arrangement. ucalgary.ca
| Reaction Pathway | Intermediate | Base Strength | Stereochemistry | Regioselectivity |
| E1 | Carbocation libretexts.org | Weak base libretexts.org | No specific requirement | Zaitsev's Rule (more substituted alkene) libretexts.orglibretexts.org |
| E2 | None (concerted) libretexts.org | Strong base | Requires anti-periplanar geometry masterorganicchemistry.comucalgary.ca | Can be Zaitsev or Hofmann depending on sterics and conformation libretexts.org |
Rearrangement Reactions
Under conditions that favor carbocation formation, such as solvolysis (SN1/E1), this compound can undergo skeletal rearrangements. pearson.com The initial loss of the bromide ion generates a secondary carbocation at the C-3 position. This intermediate can then rearrange to a more stable carbocation.
Possible rearrangement pathways include:
1,2-Hydride Shift: A hydrogen atom from an adjacent carbon (C-2 or C-4) can migrate to the C-3 carbon. A shift from C-2 would result in a different secondary carbocation, offering no stability advantage. A shift from C-4 would also result in a secondary carbocation.
1,2-Methyl Shift: A methyl group could potentially migrate. For instance, a methyl shift from the gem-dimethyl group at C-1 is conceivable, which could lead to a more stable tertiary carbocation, significantly influencing the final product distribution in substitution or elimination reactions. quora.com
These rearrangements are driven by the thermodynamic imperative to reach the most stable carbocation intermediate, which is typically a tertiary carbocation. pearson.com
While bromonium ions (three-membered rings with a positive charge on the bromine) are well-known intermediates in the electrophilic addition of bromine to alkenes, the involvement of bromine-bridged radicals is also a topic of study. In certain radical reactions, a neighboring bromine atom can interact with a radical center to form a bridged intermediate. This interaction can influence the stereochemical outcome of the reaction. For cyclohexyl systems, such bridged species can dictate whether subsequent reaction occurs syn or anti to the face where the bromine resides.
Radical Reactions
The reaction of this compound with bromine in the presence of UV light or a radical initiator proceeds via a free-radical chain mechanism. quora.comechemi.com This process is a substitution reaction where a hydrogen atom on the cyclohexane ring is replaced by another bromine atom. quora.com The mechanism involves three key stages: ucsb.edu
Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) by heat or light to produce two bromine radicals (Br•). libretexts.org
Propagation: A bromine radical abstracts a hydrogen atom from the cyclohexane ring to form hydrogen bromide (HBr) and a cyclohexyl radical. libretexts.org This new radical then reacts with another Br₂ molecule to yield a dibrominated cyclohexane product and another bromine radical, which continues the chain. libretexts.orgmasterorganicchemistry.com
Termination: The reaction concludes when two radicals combine to form a stable, non-radical molecule. This can occur through the combination of two bromine radicals, two cyclohexyl radicals, or a cyclohexyl radical and a bromine radical. ucsb.edu
The regioselectivity of radical bromination is highly dependent on the stability of the radical intermediate formed. libretexts.org Bromine radicals are selective and preferentially abstract the hydrogen atom that leads to the most stable carbon radical. rsc.org The order of stability for carbon radicals is tertiary > secondary > primary.
In this compound, there are several types of hydrogen atoms. The bromine radical will most readily abstract a hydrogen atom from a position that results in the most stable radical intermediate. The tertiary hydrogen at C-5 is a prime candidate for abstraction, as this would form a stable tertiary radical.
The abstraction of a hydrogen atom leads to an sp²-hybridized carbon radical, which is trigonal planar or a rapidly inverting shallow pyramid. masterorganicchemistry.com Consequently, the subsequent reaction with Br₂ can occur from either face of the radical, which can lead to a mixture of stereoisomers if a new chiral center is formed.
Table 2: Relative Reactivity of C-H Bonds towards Radical Bromination
| Position of C-H Bond | Type of C-H | Stability of Resulting Radical | Predicted Reactivity |
|---|---|---|---|
| C-1 | - | (No H) | - |
| C-2 | Secondary | Secondary | Moderate |
| C-3 | Secondary | Secondary | Moderate |
| C-4 | Secondary | Secondary | Moderate |
| C-5 | Tertiary | Tertiary | High |
| C-6 | Secondary | Secondary | Moderate |
| Methyl (at C-1/C-5) | Primary | Primary | Low |
Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 3-Bromo-1,1,5-trimethylcyclohexane, offering insights into its stereochemistry and conformational behavior.
The ¹H NMR spectrum of this compound provides crucial information about the proton environments within the molecule. The chemical shifts of the protons are influenced by their proximity to the bromine atom and the methyl groups. The proton attached to the carbon bearing the bromine atom (CH-Br) is expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the electronegative bromine.
The coupling constants (J-values) between adjacent protons are invaluable for determining the relative stereochemistry of the substituents. The magnitude of the coupling constant between the proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4 can differentiate between axial and equatorial orientations of the bromine atom. A larger coupling constant is typically observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions. This allows for the assignment of the cis or trans configuration of the molecule.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| CH-Br | 3.8 - 4.2 | ddd | J(ax,ax) ≈ 8-12, J(ax,eq) ≈ 2-4 |
| CH₂ | 1.2 - 2.0 | m | - |
| CH₃ (C1) | 0.9 - 1.1 | s | - |
| CH₃ (C5) | 0.8 - 1.0 | d | J ≈ 6-7 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.
The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The spectrum will show distinct signals for the carbon attached to the bromine (C-Br), the quaternary carbon at C1, the methine carbon at C5, the methylene carbons of the ring, and the methyl carbons. The carbon atom bonded to the bromine will be shifted downfield. The presence of a signal for a quaternary carbon (a carbon with no attached protons) is a key indicator of the 1,1-dimethyl substitution pattern.
Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of this compound. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, helping to trace the connectivity of the cyclohexane (B81311) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, confirming the assignments made from the 1D spectra. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu HMBC is particularly useful for identifying the connectivity around quaternary carbons, such as the C1 atom, by showing correlations between the methyl protons at C1 and the neighboring ring carbons. youtube.comyoutube.com
The cyclohexane ring in this compound can exist in two chair conformations that are in equilibrium. Variable temperature NMR studies can be used to investigate this conformational equilibrium. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, and in some cases, to "freeze out" the individual conformers at low temperatures. This allows for the determination of the energy difference between the conformers and provides insight into the preferred orientation of the bulky bromine and methyl groups. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides key information for its identification. The molecular ion peak (M⁺) will confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
The fragmentation pattern in the EI-MS spectrum is also highly informative. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (M - Br)⁺ and the loss of HBr (M - HBr)⁺. The fragmentation of the cyclohexane ring can also lead to a series of characteristic smaller fragments. Analysis of these fragmentation patterns can help to confirm the structure of the molecule.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 204/206 | [C₉H₁₇Br]⁺ (Molecular Ion) |
| 125 | [C₉H₁₇]⁺ (Loss of Br) |
| 124 | [C₉H₁₆]⁺ (Loss of HBr) |
| Various smaller fragments | Ring fragmentation products |
Note: The relative intensities of the peaks can vary depending on the instrument conditions.
Chromatographic Separation Methods for Isomer Analysis
Due to the existence of multiple chiral centers and the possibility of cis-trans isomerism in the substituted cyclohexane ring, a sample of this compound is often a mixture of isomers. Chromatographic methods are essential for separating these closely related compounds to assess purity and isolate specific isomers for further study.
Gas chromatography is a powerful technique for separating volatile compounds and is well-suited for the analysis of halogenated alkanes. It is highly effective for determining the purity of a sample and quantifying the ratio of different constitutional isomers and diastereomers.
In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column wall. researchgate.net For isomers of brominated cyclohexanes, a mid-polarity stationary phase is often effective. The retention time of each isomer is influenced by its boiling point and its interaction with the stationary phase. Diastereomers (e.g., cis vs. trans) often exhibit sufficient differences in their physical properties to be resolved by standard GC methods. nih.gov The relative concentration of each isomer can be determined by integrating the area under its corresponding peak in the chromatogram.
Table 2: Illustrative Gas Chromatography (GC) Parameters for Isomer Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film | Provides high-resolution separation. |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Mid-polarity phase suitable for separating isomers with differing polarities. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Oven Program | 80 °C (hold 2 min), ramp to 200 °C at 5 °C/min | Temperature gradient to elute compounds with different boiling points effectively. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data; MS provides identification based on mass. |
High-Performance Liquid Chromatography is a complementary technique to GC and is particularly useful for separating compounds that may not be sufficiently volatile or thermally stable. For the isomers of this compound, HPLC can be employed to resolve diastereomers.
The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. researchgate.net For separating the cis and trans diastereomers of this compound, normal-phase HPLC is often preferred. In this mode, a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase (like hexane) are used. The cis and trans isomers have different three-dimensional structures, which results in different net dipole moments. This difference in polarity leads to differential retention on the polar stationary phase, allowing for their separation. nih.gov
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Diastereomer Resolution
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Silica Gel (SiO₂), 250 mm x 4.6 mm ID, 5 µm particles | Polar stationary phase for normal-phase chromatography. |
| Mobile Phase | 99:1 Hexane:Isopropanol | Non-polar eluent system; the small amount of alcohol modifies selectivity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Temperature | Ambient (e.g., 25 °C) | Controlled temperature ensures reproducible retention times. |
| Detector | UV (at low wavelength, e.g., 210 nm) or Refractive Index (RI) | RI is a universal detector for compounds with no strong chromophore. |
The cis and trans isomers of this compound are both chiral, meaning each exists as a pair of non-superimposable mirror images called enantiomers. gcms.cz Enantiomers have identical physical properties (boiling point, polarity, etc.) in a non-chiral environment and therefore cannot be separated by standard GC or HPLC methods.
Chiral chromatography is a specialized technique designed specifically for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz Chiral stationary phases are often based on complex molecules like derivatized cyclodextrins or polysaccharides. researchgate.net Both chiral GC and chiral HPLC columns are commercially available. The ability to separate enantiomers is critical, as they can exhibit distinct biological activities and pharmacological effects.
Table 4: Typical Chiral Chromatography Approaches for Enantiomeric Separation
| Method | Chiral Stationary Phase (CSP) Example | Mobile/Carrier Phase | Principle of Separation |
|---|---|---|---|
| Chiral GC | Derivatized β-cyclodextrin (e.g., Rt-βDEXsa) | Helium or Hydrogen | Enantiomers form transient diastereomeric complexes of varying stability with the CSP, leading to different retention times. gcms.cz |
| Chiral HPLC | Polysaccharide-based (e.g., Cellulose-tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol | Differential interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral polymer create separation. |
Computational Chemistry and Theoretical Investigations
Molecular Mechanics and Force Field Calculations
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. wustl.edu By representing atoms as spheres and bonds as springs, this approach can efficiently calculate the conformational energies and geometries of large molecules. wustl.edu
The conformational landscape of 3-Bromo-1,1,5-trimethylcyclohexane is dominated by the chair conformation of the cyclohexane (B81311) ring, which is significantly more stable than other conformations like the boat or twist-boat due to minimized angle and torsional strain. pressbooks.pubutexas.edu The substituents—a bromine atom and three methyl groups—can occupy either axial or equatorial positions, leading to various stereoisomers. libretexts.org
The relative stability of these conformers is primarily determined by steric interactions, particularly 1,3-diaxial interactions. sapub.org Generally, larger substituents prefer the equatorial position to avoid steric clashes with other axial groups. msu.edu For methylcyclohexane, the equatorial conformer is more stable by about 1.74 kcal/mol. masterorganicchemistry.com For bromocyclohexane, the equatorial conformer is also favored, though the energy difference is smaller, around 0.38-0.65 kcal/mol, due to the smaller steric demand of the bromine atom compared to a methyl group.
In the case of this compound, the most stable conformer, or global minimum, will be the one that minimizes these steric interactions. The gem-dimethyl group at the 1-position will have one methyl group axial and one equatorial. The key conformational choice is for the bromine at C3 and the methyl group at C5. To minimize 1,3-diaxial interactions, both the bromine and the C5-methyl group would ideally occupy equatorial positions. This would lead to the cis-isomer being the most stable.
Illustrative Conformational Energy Data for this compound
| Conformer | Substituent Positions (3-Br, 5-CH₃) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Chair 1 (Global Minimum) | Equatorial, Equatorial | 0.00 | 95.5 |
| Chair 2 | Axial, Equatorial | 1.80 | 4.3 |
| Chair 3 | Equatorial, Axial | 2.10 | 0.2 |
| Chair 4 | Axial, Axial | 3.90 | <0.1 |
| Twist-Boat | - | ~5.5 | <0.1 |
| Boat | - | ~6.9 | <0.1 |
Force field calculations are instrumental in quantifying the strain energy of different conformers. This strain is a combination of bond stretching, angle bending, torsional strain, and van der Waals interactions. nih.gov In substituted cyclohexanes, the primary source of strain in less stable conformers is the 1,3-diaxial interaction, a form of steric strain. sapub.org
For this compound, a strain energy analysis would reveal the energetic penalty associated with placing the bromine atom or the C5-methyl group in an axial position. The total strain energy of a given conformer can be estimated by summing the strain contributions of each axial substituent.
Illustrative Strain Energy Contributions in Axial Conformers
| Axial Substituent | Interaction Partner(s) | Estimated Strain Energy (kcal/mol) |
| Bromine | Axial H at C1, Axial CH₃ at C1 | ~0.8 - 1.2 |
| Methyl | Axial H at C1, Axial H at C3 | ~1.7 - 1.9 |
Note: The values in this table are estimations based on known A-values and the principles of strain energy in substituted cyclohexanes. The actual strain would be influenced by the specific geometry and electronic effects within the molecule.
Quantum Chemical Methods
For a more accurate description of the electronic structure and thermochemical properties, quantum chemical methods are employed. These methods solve the Schrödinger equation for the molecule, providing a more fundamental understanding of its behavior. trygvehelgaker.noresearchgate.net
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net DFT is highly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms. q-chem.comchemrxiv.org
For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311G(d,p), would provide precise bond lengths, bond angles, and dihedral angles for the various conformers. researchgate.net This level of theory can also be used to calculate the distribution of electron density, molecular orbitals, and electrostatic potential, which are crucial for understanding the molecule's reactivity. The polar C-Br bond, for example, would be clearly identified as a site of electrophilic character on the carbon and nucleophilic character on the bromine. fiveable.me
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. acs.orgnih.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are highly accurate for calculating thermochemical properties like enthalpy of formation, entropy, and Gibbs free energy. nih.gov
By performing ab initio calculations on the different isomers of this compound, a precise hierarchy of their thermodynamic stabilities can be established. This is particularly important for understanding reaction equilibria and product distributions in chemical reactions involving these isomers.
Illustrative Thermochemical Data for Isomers of this compound
| Isomer | Method | ΔH_f° (kcal/mol) | S° (cal/mol·K) | ΔG_f° (kcal/mol) |
| cis-(3e,5e) | G4(MP2) | -85.2 | 105.4 | -45.8 |
| trans-(3a,5e) | G4(MP2) | -83.4 | 104.9 | -44.1 |
| trans-(3e,5a) | G4(MP2) | -83.1 | 105.1 | -43.7 |
| cis-(3a,5a) | G4(MP2) | -81.3 | 104.5 | -41.9 |
Note: The data in this table is illustrative and represents hypothetical values that would be obtained from high-level ab initio calculations. The relative energy differences are based on the principles of conformational analysis.
Understanding the mechanisms of chemical reactions, such as the interconversion of conformers or substitution/elimination reactions, requires the study of transition states. youtube.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. youtube.com
Quantum chemical methods can be used to locate these transition states. For the chair-to-chair interconversion of this compound, the pathway would proceed through a half-chair transition state to a twist-boat intermediate, and then through another transition state to the inverted chair. ic.ac.uk The energy barrier for this process in unsubstituted cyclohexane is about 10 kcal/mol. masterorganicchemistry.com
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. q-chem.comrowansci.com An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, providing a detailed picture of the reaction mechanism. medium.comscm.com For a reaction like the E2 elimination of HBr from this compound, an IRC calculation would trace the concerted bond-breaking and bond-forming events from the reactant-base complex, through the anti-periplanar transition state, to the final alkene product. umkc.edu
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which the complex structural dynamics and energetic landscapes of molecules like this compound can be explored. These computational methods model the motions of atoms over time, providing deep insights into conformational preferences and the influence of the surrounding environment on molecular behavior. While specific MD studies on this compound are not extensively documented in publicly available literature, its behavior can be reliably inferred from well-established principles of conformational analysis and the extensive body of research on substituted cyclohexanes. nih.govsapub.org
The structure of this compound is built upon a cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. quora.com The presence of a bromine atom and three methyl groups introduces significant steric considerations that govern the molecule's preferred three-dimensional arrangement. The primary dynamic process for the cyclohexane ring is the "chair flip" or "ring inversion," an interconversion between two distinct chair conformations. nih.gov
In the case of this compound, the key to understanding its conformational dynamics lies in the energetic cost of placing substituents in axial versus equatorial positions. Axial substituents experience destabilizing steric interactions, known as 1,3-diaxial interactions, with other axial atoms on the same side of the ring. chemedx.org In contrast, equatorial substituents point away from the ring, a less sterically hindered position. quora.com
For this compound, we must consider the two possible chair conformations for a given stereoisomer. For instance, in the cis-(3-bromo-5-methyl) isomer, one chair conformer will have the bromine atom in an axial position and the C5-methyl group in an equatorial position, while the other chair conformer will have an equatorial bromine and an axial C5-methyl group. The two methyl groups at the C1 position (a gem-dimethyl group) will have one in an axial and one in an equatorial position in both conformers. The relative stability of these conformers is determined by the steric bulk of the axial substituents. Generally, bulkier groups prefer the equatorial position to a greater extent. quora.com
MD simulations would sample these two chair conformations and the transition pathways between them. The simulations would reveal the relative populations of each conformer, which is directly related to their free energy difference. The energy barrier for the ring flip, which typically proceeds through a high-energy twist-boat intermediate, could also be calculated. nih.gov
Below is a data table illustrating the principles of conformational analysis applied to a stereoisomer of this compound. The energy values are illustrative, based on typical A-values (a measure of the energy penalty for a substituent being in the axial position).
| Conformer of a cis-1,1-dimethyl-3-bromo-5-methylcyclohexane Isomer | Axial Substituents | Key 1,3-Diaxial Interactions | Predicted Relative Stability |
| Conformer A | Bromine, C1-Methyl | Br-H, CH₃-H | Less Stable |
| Conformer B | C5-Methyl, C1-Methyl | CH₃-H, CH₃-H | More Stable |
This table is a qualitative representation based on established principles of conformational analysis.
The surrounding solvent can significantly influence both the conformational equilibrium and the chemical reactivity of this compound. rsc.org Molecular dynamics simulations that explicitly include solvent molecules are instrumental in elucidating these effects at a molecular level.
Solvent Effects on Conformation:
The conformational preference of this compound can be altered by the polarity of the solvent. In non-polar solvents, intramolecular steric interactions are the dominant factor, and the equilibrium will favor the conformer that minimizes these interactions (i.e., the one with the bulkier groups in equatorial positions).
Solvent Effects on Reactivity:
Solvents play a crucial role in the kinetics and thermodynamics of chemical reactions. rsc.org For an alkyl halide like this compound, common reactions include nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).
SN1 and E1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents (e.g., water, ethanol) are particularly effective at stabilizing this charged intermediate through hydrogen bonding and strong dipole-dipole interactions. MD simulations can visualize the formation and solvation of the carbocation, providing insights into the reaction mechanism and the reasons for rate acceleration in these solvents. nih.govrsc.org
SN2 and E2 Reactions: These reactions involve a concerted mechanism where bond-breaking and bond-forming occur simultaneously. The nature of the solvent can influence the stability of the reactants and the transition state. Polar aprotic solvents (e.g., acetone, DMSO) are often favored for SN2 reactions as they can solvate the cation but leave the nucleophile relatively "bare" and more reactive. MD simulations can model the approach of the nucleophile and the structural changes in the transition state as influenced by the surrounding solvent molecules. nih.govrsc.org
The table below summarizes the expected qualitative effects of different solvent types on the reactions of this compound.
| Solvent Type | Example | Effect on Conformation | Expected Dominant Reaction Pathway(s) | Rationale for Reactivity |
| Non-polar | Hexane, Toluene | Equilibrium dominated by steric factors. | E2 (with a strong, bulky base) | Low polarity disfavors the formation of charged intermediates. |
| Polar Protic | Water, Ethanol (B145695) | Can slightly shift equilibrium to favor the more polar conformer. | SN1, E1 | Strong stabilization of the carbocation intermediate. |
| Polar Aprotic | Acetone, DMSO | Can slightly shift equilibrium to favor the more polar conformer. | SN2 (with a strong, unhindered nucleophile) | Stabilizes the transition state of SN2 reactions. |
This table provides a generalized prediction based on established principles of organic chemistry and solvent effects. rsc.org
Applications As Synthetic Intermediates and Building Blocks in Organic Chemistry
Role in Complex Molecule Synthesis
The inherent reactivity of the carbon-bromine bond is central to the utility of 3-Bromo-1,1,5-trimethylcyclohexane in the assembly of complex organic structures.
This compound serves as a key precursor for a range of functionalized cyclohexane (B81311) derivatives. The bromine atom can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups such as hydroxyl, amino, cyano, and alkoxy moieties. These reactions pave the way for the synthesis of diverse molecules with potential applications in pharmaceuticals and agrochemicals.
For instance, the reaction of this compound with a suitable nucleophile (Nu⁻) can lead to the formation of a new carbon-nucleophile bond, as depicted in the general reaction scheme below:
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Product |
|---|---|
| OH⁻ | 3-Hydroxy-1,1,5-trimethylcyclohexane |
| NH₂⁻ | 3-Amino-1,1,5-trimethylcyclohexane |
| CN⁻ | 3-Cyano-1,1,5-trimethylcyclohexane |
Furthermore, elimination reactions, such as dehydrobromination, can be induced to form unsaturated trimethylcyclohexene derivatives. These alkenes are themselves valuable intermediates, amenable to a wide array of addition reactions to further elaborate the molecular structure. The regioselectivity and stereoselectivity of these elimination reactions are influenced by the steric environment created by the methyl groups and the conformational preferences of the cyclohexane ring.
The cyclohexane ring in this compound can exist in different chair conformations. The stereochemical outcome of reactions at the C-3 position is highly dependent on the axial or equatorial orientation of the bromine atom. This conformational bias can be exploited to achieve stereospecific transformations, which are crucial in the synthesis of chiral target molecules.
For example, in an Sₙ2 reaction, the nucleophile attacks from the side opposite to the leaving group. If the bromine atom is in an axial position, the nucleophile will approach from the equatorial direction, leading to a product with a specific stereochemistry. Conversely, an equatorial bromine atom will be attacked from the axial face. Understanding and controlling these stereochemical pathways are paramount for the synthesis of enantiomerically pure compounds. The principles of conformational analysis in substituted cyclohexanes provide a predictive framework for the stereochemical course of these reactions. wolfram.comkhanacademy.orgspcmc.ac.inchemistrysteps.comslideshare.net
Building Block for Materials Science Research
The trimethylcyclohexane moiety can impart desirable properties such as thermal stability and hydrophobicity to materials. As such, derivatives of this compound are being explored as building blocks in materials science.
While direct polymerization of this compound is not common, it can be functionalized to create monomers suitable for polymerization. For instance, after converting the bromo- group to a polymerizable functional group (e.g., a vinyl or acrylate (B77674) group), the resulting monomer can be copolymerized with other monomers like styrene. The incorporation of the bulky and aliphatic trimethylcyclohexane unit into a polymer backbone, such as in polystyrene composites, can influence the physical properties of the resulting material, potentially enhancing its thermal stability, glass transition temperature, and mechanical strength.
The versatility of this compound allows for its derivatization into a variety of novel monomers or additives for polymers. For example, reaction with a diol could yield a di-functional molecule that can act as a cross-linking agent. Alternatively, its conversion to a phosphine (B1218219) or other ligand could lead to its use as a modifier for polymerization catalysts. These derivatives offer a pathway to tailor the properties of polymers for specific applications.
Exploration of Chemical Space for Structure-Reactivity Relationships
Substituted cyclohexanes like this compound are excellent model systems for studying the interplay between molecular structure, conformation, and reactivity. The fixed, yet conformationally mobile, nature of the cyclohexane ring, combined with the presence of the reactive C-Br bond and stereochemically influential methyl groups, provides a rich platform for fundamental organic chemistry research.
By systematically studying the kinetics and outcomes of reactions involving this compound and its isomers, chemists can gain deeper insights into reaction mechanisms, transition state geometries, and the subtle energetic differences that govern chemical selectivity. This knowledge is fundamental to the rational design of new synthetic methodologies and the prediction of chemical behavior in more complex systems.
Investigating the Impact of Halogenation on Cyclohexane Ring Systems
The introduction of a bromine atom onto the 1,1,5-trimethylcyclohexane scaffold provides a valuable tool for probing the effects of halogenation on the reactivity and conformational behavior of cyclohexane derivatives. The carbon-bromine bond can be cleaved under various conditions, leading to either substitution or elimination reactions, which are often in competition. libretexts.org
In a hypothetical scenario, the solvolysis of cis- and trans-3-Bromo-1,1,5-trimethylcyclohexane in a polar protic solvent like ethanol (B145695) would proceed through an E1 or SN1 mechanism, involving a carbocation intermediate. quora.comvaia.com The ratio of elimination to substitution products would be influenced by factors such as temperature and the steric environment around the protons adjacent to the carbocation.
Table 1: Hypothetical Product Distribution for the Solvolysis of this compound Isomers in Ethanol
| Isomer | Temperature (°C) | % Elimination (E1) | % Substitution (SN1) | Major Elimination Product |
| cis-3-Bromo-1,1,5-trimethylcyclohexane | 25 | 40 | 60 | 1,1,5-Trimethylcyclohex-2-ene |
| cis-3-Bromo-1,1,5-trimethylcyclohexane | 78 | 65 | 35 | 1,1,5-Trimethylcyclohex-2-ene |
| trans-3-Bromo-1,1,5-trimethylcyclohexane | 25 | 35 | 65 | 1,1,5-Trimethylcyclohex-2-ene |
| trans-3-Bromo-1,1,5-trimethylcyclohexane | 78 | 60 | 40 | 1,1,5-Trimethylcyclohex-2-ene |
Note: This table is illustrative and based on general principles of elimination and substitution reactions. Higher temperatures generally favor elimination over substitution. quora.com
Furthermore, the regioselectivity of elimination reactions, such as those promoted by a strong, non-nucleophilic base, can be explored. According to Zaitsev's rule, the more substituted alkene is generally the major product. libretexts.org However, the steric hindrance imposed by the methyl groups in this compound could influence the accessibility of adjacent protons, potentially altering the product distribution.
Contribution to Understanding Steric and Electronic Effects in Alicyclic Systems
The fixed, or at least biased, conformational nature of the 1,1,5-trimethylcyclohexane ring system makes its bromo-derivative an excellent substrate for dissecting the contributions of steric and electronic effects. The gem-dimethyl group at the C1 position effectively "locks" the conformation of the ring to a significant degree, influencing the preferred orientation of the bromine atom at C3.
The stability of the different chair conformations of the cis and trans isomers of this compound can be analyzed to understand the energetic cost of various steric interactions, such as 1,3-diaxial interactions. quora.com In one chair conformation of the cis-isomer, for example, the bromine atom and the C5-methyl group could both be in axial positions, leading to significant steric strain. The alternative ring-flipped conformation would be highly favored.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial in these investigations. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their spatial orientation (axial or equatorial). nih.govlibretexts.org By analyzing the 1H NMR spectrum, the dominant conformation and the relative steric hindrance experienced by different parts of the molecule can be deduced. chemicalbook.comyoutube.com
Table 2: Predicted 1H NMR Chemical Shift Ranges for Protons in the Dominant Conformation of trans-3-Bromo-1,1,5-trimethylcyclohexane
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| H at C3 (bearing Br) | 3.8 - 4.2 | Multiplet | Deshielded by the electronegative bromine atom. |
| CH3 at C1 (axial) | 0.8 - 1.0 | Singlet | Shielded, typical for axial methyl groups. |
| CH3 at C1 (equatorial) | 1.0 - 1.2 | Singlet | Less shielded than the axial methyl group. |
| CH3 at C5 | 0.9 - 1.1 | Doublet | Standard methyl group chemical shift. |
| Ring Protons | 1.2 - 2.1 | Multiplets | Complex overlapping signals typical for cyclohexane rings. libretexts.org |
Note: This table represents predicted values based on general principles of NMR spectroscopy for substituted cyclohexanes. libretexts.orgchemicalbook.com
By studying how the bromine atom influences the chemical shifts of nearby protons and carbons, researchers can quantify the electronic (inductive) effect of the halogen. Comparing these spectroscopic data with data from reactivity studies (e.g., solvolysis rates) allows for a comprehensive understanding of how steric and electronic factors conspire to control the behavior of halogenated alicyclic systems.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., CCl₄ minimizes side reactions).
- Temperature control (0–25°C to prevent over-bromination).
Advanced: How can regioselectivity be controlled during bromination of 1,1,5-trimethylcyclohexane?
Answer:
Regioselectivity is governed by:
- Steric Effects : Methyl groups at positions 1 and 5 hinder bromination at adjacent sites, favoring position 3. Computational modeling (e.g., DFT) predicts transition-state geometries to validate selectivity .
- Solvent Polarity : Non-polar solvents (e.g., CCl₄) stabilize bromine radicals, promoting selective tertiary C-H bond activation .
- Catalytic Additives : FeBr₃ or AlBr₃ can polarize Br₂, enhancing electrophilic attack at electron-rich positions .
Q. Methodological Tip :
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (EI-MS) : Confirm molecular ion ([M]⁺ at m/z 220–222 for C₁₀H₁₇Br) and fragmentation patterns (e.g., loss of Br•) .
- IR Spectroscopy : Detect C-Br stretching (~550–600 cm⁻¹) .
Advanced: How do stereochemical considerations impact the reactivity of this compound?
Answer:
- Stereoisomerism : The bulky methyl groups create a rigid cyclohexane ring, favoring chair conformations where bromine occupies an axial position to minimize steric strain. This affects nucleophilic substitution (SN2) kinetics .
- Reactivity in Cross-Coupling : Bulky ligands (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling by stabilizing transition states in sterically hindered systems .
Q. Experimental Design :
Safety: What are critical safety protocols for handling this compound?
Answer:
Q. Advanced Controls :
- Implement explosion-proof equipment in high-throughput settings due to flammability risks (H226) .
Data Contradiction: How should researchers address discrepancies in reactivity/stability data for brominated cyclohexanes?
Answer:
- Reproducibility Checks : Validate reported conditions (e.g., solvent purity, catalyst batch) .
- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) to predict reactivity trends and identify outliers .
- Meta-Analysis : Cross-reference with databases like CAS Common Chemistry or EPA DSSTox for consensus data .
Q. Case Study :
- The IFRA flagged insufficient safety data for a related compound (3-Bromo-1,7,7-trimethylbicycloheptane-2-one), highlighting the need for rigorous toxicity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
